4-[3-(Trifluoromethyl)-phenoxy]butanenitrile
Description
4-[3-(Trifluoromethyl)-phenoxy]butanenitrile (IUPAC name) is a fluorinated organic compound featuring a nitrile group (-CN) attached to a butoxy chain, which is further substituted with a 3-(trifluoromethyl)phenoxy moiety. The trifluoromethyl (-CF₃) group is a key structural element, known to enhance lipophilicity and metabolic stability in pharmaceuticals and agrochemicals . While detailed physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural features warrant comparison with similar nitriles and trifluoromethyl-containing compounds.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenoxy]butanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)9-4-3-5-10(8-9)16-7-2-1-6-15/h3-5,8H,1-2,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGKZTKRUBVOLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCC#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)-phenoxy]butanenitrile typically begins with the preparation of the core phenoxy group. This is usually done through a nucleophilic substitution reaction where 3-(Trifluoromethyl)phenol reacts with an appropriate butanenitrile precursor under alkaline conditions. Commonly used bases in this reaction include potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to enhance the nucleophilicity of the phenoxide ion.
Industrial Production Methods
Industrial production of this compound scales up this synthetic route using continuous flow reactors to improve efficiency and yield. These reactors provide better temperature control and mixing, which are crucial for maintaining the quality and consistency of the product. The industrial process also incorporates advanced purification techniques such as distillation or chromatography to ensure a high degree of purity, essential for its applications in sensitive fields.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)-phenoxy]butanenitrile is known to undergo various chemical reactions, primarily due to the reactive nature of the nitrile group and the electron-withdrawing effects of the trifluoromethyl group. Key reactions include:
Nucleophilic Substitution: The phenoxy group can participate in nucleophilic aromatic substitution, especially under strong basic conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, oxidation reactions can occur on the phenoxy ring, especially with strong oxidizing agents.
Common Reagents and Conditions
Common reagents for these reactions include bases like K2CO3, NaH, and reducing agents like LiAlH4. Reaction conditions often involve polar aprotic solvents such as DMSO or DMF, with reactions typically conducted at elevated temperatures to enhance reaction rates.
Major Products
Major products of these reactions include substituted phenoxy derivatives when nucleophilic substitution occurs and primary amines when reduction of the nitrile group is achieved. These products are often further functionalized for various applications.
Scientific Research Applications
Chemistry
In chemistry, 4-[3-(Trifluoromethyl)-phenoxy]butanenitrile serves as a valuable building block for the synthesis of more complex organic molecules. Its ability to undergo diverse reactions makes it a versatile intermediate in organic synthesis, including the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology and Medicine
In biology and medicine, this compound is studied for its potential biological activity. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making derivatives of this compound attractive for pharmaceutical research.
Industry
In industry, particularly the material science sector, this compound is explored for its use in developing advanced polymers and coatings. The compound's unique properties contribute to the durability and functionality of these materials.
Mechanism of Action
The mechanism by which 4-[3-(Trifluoromethyl)-phenoxy]butanenitrile exerts its effects is largely dictated by its chemical structure. The trifluoromethyl group introduces a strong electron-withdrawing effect, which influences the reactivity of the phenoxy ring. This effect is crucial in its role as a reactive intermediate in synthetic chemistry. In biological systems, the compound's interaction with specific molecular targets and pathways, such as enzymes or receptors, is an area of active research, aiming to elucidate its potential therapeutic benefits.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues and Substituent Effects
Nitrile Derivatives with Fluorinated Aromatic Groups
4-({[4-(Trifluoromethoxy)phenyl]amino}methyl)benzonitrile (): Structural Difference: Replaces the phenoxy group with a trifluoromethoxy (-OCF₃) and an aminomethyl (-NH-CH₂-) bridge. The aminomethyl bridge may enhance hydrogen-bonding capacity, improving solubility compared to the target compound .
2-[3-(1,3-Benzothiazol-2-yl)phenyl]propanenitrile (, Compound 3b): Structural Difference: Contains a benzothiazole ring instead of a trifluoromethylphenoxy group. The target compound lacks such heterocyclic features, limiting direct biological comparability.
Glycosylated Nitriles
4-(β-D-Glucopyranosyloxy)-3-hydroxy-2-(hydroxymethyl)-butanenitrile (, Compound 13): Structural Difference: A glucose moiety is attached via an ether linkage, with additional hydroxyl groups. Impact: The sugar unit significantly improves aqueous solubility, making it more suitable for biological systems compared to the hydrophobic -CF₃-substituted target compound .
Role of Trifluoromethyl Groups in Drug Design
The trifluoromethyl group is a hallmark of many pharmaceuticals, exemplified by Sorafenib Tosylate (), a kinase inhibitor for cancer therapy. While Sorafenib contains a -CF₃ group and a urea linkage, the target compound’s nitrile group may confer distinct reactivity, such as participation in click chemistry or enzyme inhibition via covalent binding. However, the absence of a urea or sulfonamide group (common in drugs like Sorafenib) reduces its likelihood of mimicking established pharmacophores .
Comparative Table of Key Compounds
Biological Activity
4-[3-(Trifluoromethyl)-phenoxy]butanenitrile is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : CHFNO
- Molecular Weight : 245.21 g/mol
- CAS Number : 1019340-50-1
The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and biological interactions, enhancing its ability to penetrate biological membranes.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance binding affinity, leading to effective inhibition or activation of biological pathways.
Targeting Receptors
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced activity at cannabinoid receptors (CB1 and CB2), which are involved in pain modulation and inflammation .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, compounds containing trifluoromethyl moieties have shown significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for related compounds ranged from 12.9 μM to 25.9 μM, indicating bactericidal properties .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential through various assays. Notably, studies have shown that certain derivatives can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses .
Case Studies
- Antimicrobial Evaluation :
- Receptor Binding Studies :
Data Table: Biological Activity Summary
| Activity Type | Compound | Target Organism/Pathway | MIC (μM) | Notes |
|---|---|---|---|---|
| Antimicrobial | Trifluoromethyl derivative | Staphylococcus aureus | 12.9 - 25.9 | Bactericidal effect observed |
| Anti-inflammatory | Similar compound | NF-κB modulation | N/A | Potential for reducing inflammation |
| Cannabinoid receptor | Related compound | CB1/CB2 receptors | K(i) ~ 55 nM | Partial agonist properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
